

Application Notes and Protocols for Dosimetry Calculations of Adarulatide Tetraxetan-Based Radiopharmaceuticals

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Compound of Interest		
Compound Name:	Adarulatide tetraxetan	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for performing dosimetry calculations for radiopharmaceuticals based on **Adarulatide tetraxetan**. The information is compiled from clinical trial data and established dosimetry methodologies, intended to guide researchers in the safe and effective development and application of these therapeutic agents.

Introduction to Adarulatide Tetraxetan Radiopharmaceuticals and Dosimetry

Adarulatide tetraxetan is a chelating agent used to link therapeutic radionuclides to targeting molecules, such as peptides that bind to specific cell surface receptors overexpressed on tumor cells. A notable example is [177Lu]Lu-satoreotide tetraxetan, a somatostatin receptor antagonist being investigated for the treatment of neuroendocrine tumors (NETs).

Dosimetry is the measurement and calculation of the absorbed dose of ionizing radiation in tissue.[1][2][3] For radiopharmaceutical therapy, patient-specific dosimetry is crucial to ensure that a therapeutic dose is delivered to the tumor while minimizing radiation exposure to healthy organs and tissues, thereby reducing potential toxicity.[3][4][5] The kidneys and bone marrow are often critical organs for which absorbed doses must be carefully monitored.[4][5]



The Medical Internal Radiation Dose (MIRD) formalism is a widely accepted method for calculating internal radiation doses.[6][7][8] Software packages such as OLINDA/EXM (Organ Level Internal Dose Assessment/Exponential Modeling) are commonly used to perform these calculations based on the MIRD schema.[9][10][11][12][13]

Quantitative Biodistribution and Dosimetry Data

The following tables summarize the quantitative biodistribution and dosimetry data for [177Lu]Lu-satoreotide tetraxetan from a phase I/II clinical trial in patients with progressive neuroendocrine tumors (NCT02592707).[4][14][15]

Table 1: Median Absorbed Dose Coefficients (ADCs) for [177Lu]Lu-satoreotide tetraxetan at First Treatment Cycle.[4][14][15]

Organ/Tissue	Median ADC (Gy/GBq)
Tumors	5.0
Kidneys	0.9
Spleen	0.8
Liver	0.2
Bone Marrow	0.1

Table 2: Pharmacokinetics and Elimination of [177Lu]Lu-satoreotide tetraxetan.[4][14][15]

Parameter	Value
Median Terminal Blood Half-life	127 hours
Cumulative Renal Excretion (within 48h)	57-66%
Time of Maximum Organ Uptake	4 hours post-injection

Table 3: Cumulative Absorbed Dose Limits and Observed Doses in a Multi-Cycle Treatment Regimen.[4][5][14]



Organ	Cumulative Absorbed Dose Limit (Gy)	Median Cumulative Absorbed Dose (after 3 cycles) (Gy)
Kidneys	23.0	10.8
Bone Marrow	1.5	1.1

Experimental Protocols for Patient-Specific Dosimetry

The following protocols are based on the methodology employed in the clinical evaluation of [177Lu]Lu-satoreotide tetraxetan.

Protocol for Image Acquisition and Biodistribution Analysis

Objective: To determine the time-dependent biodistribution of the radiopharmaceutical in the patient.

Materials:

- [177Lu]Lu-satoreotide tetraxetan
- SPECT/CT scanner
- Standardized dose calibrator
- Patient imaging table and positioning aids

Procedure:

- Patient Preparation: Ensure the patient is well-hydrated. No other specific preparation is typically required.
- Radiopharmaceutical Administration: Administer a known activity of [177Lu]Lu-satoreotide tetraxetan to the patient via intravenous injection. The exact activity should be measured



using a dose calibrator prior to administration.

- Image Acquisition Schedule: Acquire whole-body SPECT/CT images at multiple time points post-injection to characterize the uptake and clearance of the radiopharmaceutical. A typical schedule includes imaging at 4 hours, 24 hours, 72 hours, and 168 hours post-injection.
- SPECT/CT Imaging Parameters:
 - Use a dual-head gamma camera equipped with medium-energy collimators.
 - Acquire images for the photopeaks of ¹⁷⁷Lu (113 keV and 208 keV).
 - Perform a low-dose CT scan for attenuation correction and anatomical localization.
- Image Reconstruction and Analysis:
 - Reconstruct the SPECT images using an iterative reconstruction algorithm with attenuation and scatter correction.
 - Co-register the SPECT and CT images.
 - Draw volumes of interest (VOIs) on the CT images for all relevant source organs (e.g., kidneys, liver, spleen, bone marrow) and tumors.
 - Quantify the activity in each VOI at each imaging time point. This can be achieved by using a calibration factor determined from a source of known activity.

Protocol for Dosimetry Calculation using the MIRD Formalism

Objective: To calculate the absorbed doses to target organs and tumors.

Materials:

- Quantified time-activity data from the biodistribution analysis.
- Dosimetry software (e.g., OLINDA/EXM).



Patient-specific organ masses derived from CT images.

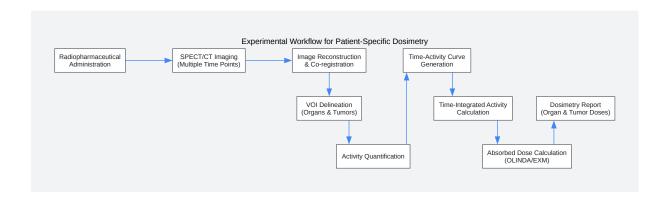
Procedure:

- Time-Activity Curve Generation: For each source organ and tumor, plot the measured activity as a function of time.
- Time-Integrated Activity Calculation:
 - Fit the time-activity curves using appropriate mathematical models (e.g., exponential functions).
 - Integrate the fitted curves from time zero to infinity to determine the total number of disintegrations (time-integrated activity, A) in each source organ.
- Absorbed Dose Calculation:
 - Input the calculated time-integrated activities and patient-specific organ masses into a dosimetry software package like OLINDA/EXM.
 - The software utilizes the MIRD formalism, which calculates the mean absorbed dose to a target organ (DT) by summing the contributions from all source organs (S): DT = ΣS ÃS × S(T ← S) where S(T ← S) is the S-value, representing the mean absorbed dose to the target organ T per unit of time-integrated activity in the source organ S.
- Reporting: Report the absorbed doses for all relevant organs and tumors in units of Gray
 (Gy) or milliGray (mGy). Also, calculate and report the absorbed dose coefficients (Gy/GBq
 or mGy/MBq) by normalizing the absorbed dose to the administered activity.

Visualizations

The following diagrams illustrate the key workflows in the dosimetry calculation process for **Adarulatide tetraxetan**-based radiopharmaceuticals.

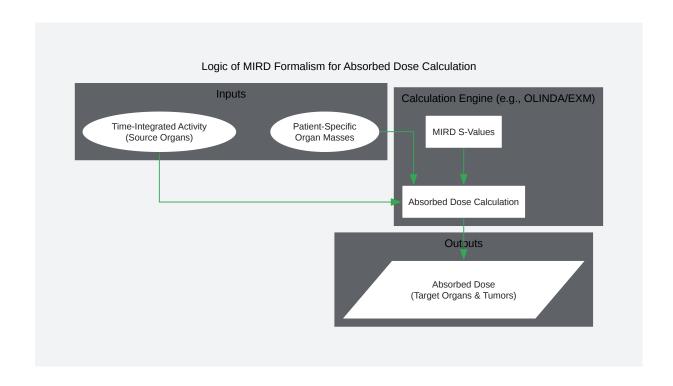




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Caption: Workflow for patient-specific dosimetry.





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Caption: MIRD formalism calculation logic.

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